Edemagenic Activity: Murabutide vs. MDP
Murabutide exhibits a drastically reduced proinflammatory profile compared to MDP. In a study testing edemagenic activity in rats, systemic administration of MDP at 3 mg/kg (s.c. or p.o.) produced significant paw edema. In contrast, Murabutide, along with murametide and adamantylamide dipeptide, showed no edemagenic activity at the same dose [1]. This demonstrates that Murabutide is fundamentally non-inflammatory in this model, unlike the parent compound.
| Evidence Dimension | Proinflammatory Activity (Edemagenic Response) |
|---|---|
| Target Compound Data | No paw edema observed |
| Comparator Or Baseline | Muramyl Dipeptide (MDP) at 3 mg/kg: Significant paw edema observed |
| Quantified Difference | Complete absence of edema with Murabutide vs. measurable edema with MDP |
| Conditions | Systemic administration (s.c. or p.o.) of 3 mg/kg in rats; paw volume measured |
Why This Matters
The complete lack of an edemagenic response is critical for researchers requiring an immunomodulator that does not confound results with local inflammation, a common pitfall when using MDP.
- [1] Zídek Z. (1992). Differences in proinflammatory activity of several immunomodulatory derivatives of muramyl dipeptide (MDP) with special reference to the mechanism of the MDP effects. Agents and Actions, 36(1-2), 136-145. doi: 10.1007/BF01991241 View Source
